2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine chemical structure and properties
2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine chemical structure and properties
Technical Monograph: 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine Advanced Building Block for Medicinal Chemistry & Pharmacophore Optimization
Executive Summary
2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 1156086-77-9) is a specialized diamine building block increasingly utilized in modern drug discovery.[1] Unlike its unsubstituted parent [4-(2-aminoethyl)morpholine], this structural analog incorporates a gem-dimethyl group at the C2 position.[1] This modification is not merely cosmetic; it leverages the Thorpe-Ingold effect (gem-dimethyl effect) to alter the conformational landscape of the morpholine ring, enhance metabolic stability by blocking oxidative metabolism at the
This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound, designed for researchers optimizing lead compounds in kinase inhibition and GPCR ligand development.
Chemical Identity & Physicochemical Properties
The introduction of the gem-dimethyl group creates a quaternary carbon center, removing chirality at the C2 position (unless other substitutions exist) and increasing the bulk of the ether oxygen environment.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine | |
| CAS Number | 1156086-77-9 | Distinct from non-methylated analog (2038-03-1) |
| Molecular Formula | ||
| Molecular Weight | 158.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | Amine odor, hygroscopic |
| Boiling Point | ~205°C (Predicted) | 85-90°C @ 10 mmHg (Estimated) |
| pKa (Basic N) | ~9.2 (Secondary amine), ~7.5 (Morpholine N) | Predicted based on morpholine class |
| LogP | ~0.2 to 0.5 | More lipophilic than unsubstituted analog (LogP -1.[1][2][3][4]1) |
| H-Bond Donors | 1 (Primary amine) | |
| H-Bond Acceptors | 3 (Ether O, two N) |
Expert Insight: The shift in LogP from negative (hydrophilic) to slightly positive makes this scaffold superior for CNS drug design, enhancing Blood-Brain Barrier (BBB) permeability compared to standard morpholine linkers.[1]
The Gem-Dimethyl Advantage: Mechanistic Rationale
In medicinal chemistry, replacing a hydrogen atom with a methyl group (and specifically two methyls) often results in the "Magic Methyl" effect.[5] For 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine, this manifests in three critical ways:
-
Metabolic Blocking: The C2 position of morpholine is a metabolic "soft spot," susceptible to cytochrome P450-mediated oxidation (leading to ring opening).[1] The 2,2-dimethyl substitution sterically and electronically blocks this oxidation, significantly extending the half-life (
) of the drug candidate. -
Conformational Restriction: The bulky methyl groups bias the morpholine ring into a specific chair conformation.[1] This reduces the entropic penalty upon binding to a protein target (Thorpe-Ingold effect), potentially increasing potency (
or ).[1] -
Solubility/Permeability Balance: While adding carbon usually lowers solubility, the disruption of the hydration shell around the ether oxygen can paradoxically improve membrane permeability without crashing aqueous solubility.
[1][6]
Synthetic Protocols
Synthesizing this compound requires avoiding the dimerization often seen when reacting amines with alkyl halides.[1] The most robust route for high-purity applications (e.g., GMP synthesis) is the Nitrile Reduction Pathway .
Route A: Nitrile Reduction (Recommended)
This two-step protocol minimizes side reactions and yields a primary amine of high purity.[1]
Reagents:
-
Starting Material: 2,2-Dimethylmorpholine (CAS 147688-58-2).[1]
-
Reagent A: Chloroacetonitrile (
).[1] -
Base: Potassium Carbonate (
) or DIPEA.[1] -
Reducing Agent: Raney Nickel/H2 or Lithium Aluminum Hydride (
).[1]
Step-by-Step Protocol:
-
N-Alkylation:
-
Dissolve 2,2-dimethylmorpholine (1.0 eq) in dry Acetonitrile (MeCN).
-
Add
(2.0 eq) and stir at room temperature for 15 min. -
Dropwise add Chloroacetonitrile (1.1 eq) to control exotherm.[1]
-
Reflux at 80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of amine.[1]
-
Workup: Filter salts, concentrate filtrate. The intermediate is 2-(2,2-dimethylmorpholin-4-yl)acetonitrile .[1]
-
-
Reduction:
-
Dissolve the nitrile intermediate in dry THF (for
) or Methanol (for Hydrogenation).[1] -
Method A (LiAlH4): Cool to 0°C. Add
(2.5 eq) portion-wise.[1] Warm to RT and reflux for 2 hours. Quench carefully with Fieser method ( , 15% NaOH, ). -
Method B (Catalytic Hydrogenation): Add Raney Nickel (10 wt%) and expose to
(50 psi) in a Parr shaker for 12 hours. -
Purification: Filter catalyst, concentrate. Distill under reduced pressure (vacuum) to obtain the pure diamine oil.[1][6]
-
Handling, Safety & Toxicology
As with all low-molecular-weight primary amines, this compound presents specific hazards.[1] It acts as a base and a nucleophile.[1]
-
Corrosivity: Categorized as Skin Corr.[1][7] 1B (Causes severe skin burns and eye damage).[1][7]
-
Storage: Store under inert atmosphere (Nitrogen/Argon). The primary amine reacts with atmospheric
to form carbamates (white crust).[1] -
Incompatibility: Violent reaction with acid chlorides, anhydrides, and strong oxidizers.
Emergency Protocol:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][8] Remove contact lenses.[1]
-
Skin Contact: Wash with PEG-400 or large amounts of water.[1] Do not use vinegar (exothermic neutralization on skin can cause thermal burns).[1]
References
-
American Elements. (2024).[1] 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine Product Specifications. Retrieved from [Link]
-
Talele, T. T. (2018).[1][9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[9] Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: 4-(2-Aminoethyl)morpholine (Analog Reference).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual reference for morpholine bioisosteres).
Sources
- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 4. 2-(5-bromopyridin-2-yl)ethan-1-amine | 691872-17-0 [sigmaaldrich.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
